molecular formula C23H28N2O3S B4805859 1-[1-(3-PHENYLPROPANESULFONYL)PIPERIDINE-4-CARBONYL]-2,3-DIHYDROINDOLE

1-[1-(3-PHENYLPROPANESULFONYL)PIPERIDINE-4-CARBONYL]-2,3-DIHYDROINDOLE

Cat. No.: B4805859
M. Wt: 412.5 g/mol
InChI Key: NFFIZRQAUFUWOD-UHFFFAOYSA-N
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Description

1-[1-(3-Phenylpropanesulfonyl)piperidine-4-carbonyl]-2,3-dihydroindole is a complex organic compound that features a piperidine ring, a sulfonyl group, and a dihydroindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-phenylpropanesulfonyl)piperidine-4-carbonyl]-2,3-dihydroindole typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the sulfonyl group and the dihydroindole moiety. Common reagents used in these reactions include sulfonyl chlorides, piperidine derivatives, and indole precursors. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Phenylpropanesulfonyl)piperidine-4-carbonyl]-2,3-dihydroindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

1-[1-(3-Phenylpropanesulfonyl)piperidine-4-carbonyl]-2,3-dihydroindole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[1-(3-phenylpropanesulfonyl)piperidine-4-carbonyl]-2,3-dihydroindole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[1-(3-phenylpropylsulfonyl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c26-23(25-17-14-20-10-4-5-11-22(20)25)21-12-15-24(16-13-21)29(27,28)18-6-9-19-7-2-1-3-8-19/h1-5,7-8,10-11,21H,6,9,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFIZRQAUFUWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3=CC=CC=C32)S(=O)(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(3-PHENYLPROPANESULFONYL)PIPERIDINE-4-CARBONYL]-2,3-DIHYDROINDOLE
Reactant of Route 2
Reactant of Route 2
1-[1-(3-PHENYLPROPANESULFONYL)PIPERIDINE-4-CARBONYL]-2,3-DIHYDROINDOLE
Reactant of Route 3
Reactant of Route 3
1-[1-(3-PHENYLPROPANESULFONYL)PIPERIDINE-4-CARBONYL]-2,3-DIHYDROINDOLE
Reactant of Route 4
Reactant of Route 4
1-[1-(3-PHENYLPROPANESULFONYL)PIPERIDINE-4-CARBONYL]-2,3-DIHYDROINDOLE
Reactant of Route 5
1-[1-(3-PHENYLPROPANESULFONYL)PIPERIDINE-4-CARBONYL]-2,3-DIHYDROINDOLE
Reactant of Route 6
1-[1-(3-PHENYLPROPANESULFONYL)PIPERIDINE-4-CARBONYL]-2,3-DIHYDROINDOLE

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